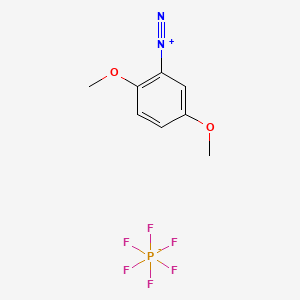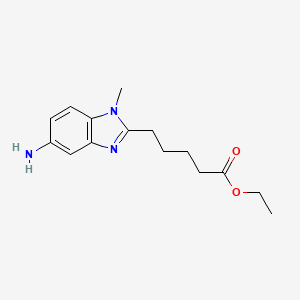
Norepitestosterone 4-Nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norepitestosterone 4-Nitrobenzoate is a synthetic compound with the molecular formula C25H29NO5 and a molecular weight of 423.502 g/mol This compound is known for its unique chemical structure, which combines the properties of norepitestosterone and 4-nitrobenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norepitestosterone 4-Nitrobenzoate typically involves the esterification of norepitestosterone with 4-nitrobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond between the hydroxyl group of norepitestosterone and the carboxyl group of 4-nitrobenzoic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Norepitestosterone 4-Nitrobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a metal catalyst (e.g., palladium on carbon) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitronium ions in the presence of a catalyst.
Major Products Formed:
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Norepitestosterone 4-Nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Norepitestosterone 4-Nitrobenzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The nitro group in the compound can undergo reduction to form reactive intermediates, which can further interact with cellular components .
Comparison with Similar Compounds
4-Nitrobenzoate: Shares the nitrobenzoate moiety but lacks the norepitestosterone component.
Norepitestosterone: Lacks the nitrobenzoate moiety but shares the steroidal structure.
Uniqueness: Norepitestosterone 4-Nitrobenzoate is unique due to its combined structure, which imparts distinct chemical
Properties
Molecular Formula |
C25H29NO5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C25H29NO5/c1-25-13-12-20-19-9-7-18(27)14-16(19)4-8-21(20)22(25)10-11-23(25)31-24(28)15-2-5-17(6-3-15)26(29)30/h2-3,5-6,14,19-23H,4,7-13H2,1H3/t19-,20+,21+,22-,23+,25-/m0/s1 |
InChI Key |
KSHAISKKOZTUNW-JLDWGJQFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=CC(=O)CC[C@H]35 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC5=CC(=O)CCC35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


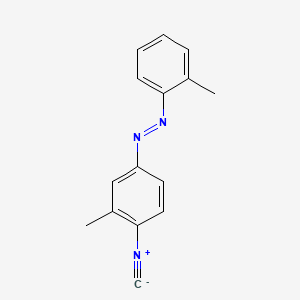
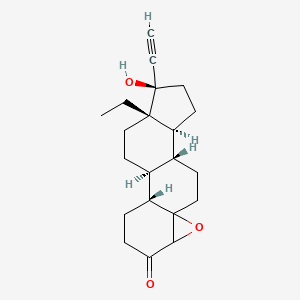
![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
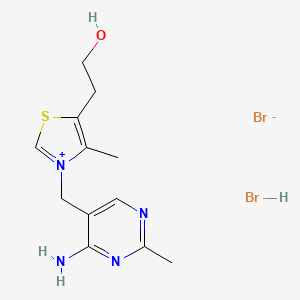
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
